Rhodalidin

Description

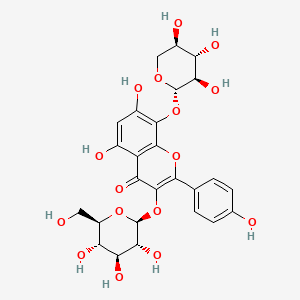

Structure

2D Structure

3D Structure

Properties

CAS No. |

94696-37-4 |

|---|---|

Molecular Formula |

C26H28O16 |

Molecular Weight |

596.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O16/c27-6-13-16(33)18(35)20(37)26(39-13)42-24-17(34)14-10(29)5-11(30)22(41-25-19(36)15(32)12(31)7-38-25)23(14)40-21(24)8-1-3-9(28)4-2-8/h1-5,12-13,15-16,18-20,25-33,35-37H,6-7H2/t12-,13-,15+,16-,18+,19-,20-,25+,26+/m1/s1 |

InChI Key |

KAMNGBDKYCAJCF-BPCHNOSOSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical and Isolation Methodologies for Rhodalidin

Systematic Extraction Protocols from Biological Matrices

The initial step in obtaining rhodalidin from plant material involves systematic extraction protocols. These methods aim to efficiently isolate the target compound from the complex biological matrix while minimizing degradation and co-extraction of interfering substances.

Ethanolic extracts, particularly using 70-90% ethanol, have been found effective for the extraction of flavonoids, including herbacetin (B192088) derivatives like this compound, from Rhodiola rosea rhizomes and roots. researchgate.net The choice of solvent is crucial and depends on the polarity of the target compound. Traditional extraction methods for natural products from plants often involve solvents of varying polarity. researchgate.net

Extraction from biological matrices like plasma, serum, or tissue is a critical step in bioanalysis, aiming to remove endogenous components that can interfere with downstream analysis. researchgate.netmdpi.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netphenomenex.com SPE is considered an indispensable method for the extraction and purification of components from complex biological matrices due to its simplicity and user-friendliness. nih.gov Protein precipitation is another method used to prepare biological fluids for analysis. researchgate.netmdpi.com

Factors influencing the success of SPE include the choice of column or adsorbent materials, flow rate, and storage conditions. nih.gov For tissue samples, homogenization and cell lysis, sometimes involving enzymes like Proteinase K, are necessary prior to extraction. phenomenex.com Optimization of washing and elution steps may also be required depending on the complexity of the sample matrix. phenomenex.com

High-Resolution Chromatographic Separation Techniques

Following extraction, high-resolution chromatographic techniques are employed to separate this compound from other co-extracted compounds and impurities. This is essential for obtaining a pure sample for structural elucidation and quantitative analysis.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of natural products. researchgate.netspirochem.com Specifically, reversed-phase HPLC (RP-HPLC) has been used for the quantification of flavonoids like rhodiosin (B600690) and herbacetin, which are related to this compound, in Rhodiola rosea extracts. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) techniques are valuable for the identification and analysis of compounds from plant extracts. scispace.com High-resolution LC-MS/MS methods can provide class-specific separation and are useful for both targeted and untargeted analysis of complex mixtures. rsc.org The use of sub-2 µm particles and UHPLC can enable rapid separation. rsc.org

High-resolution chromatography, such as that achieved with specific HPLC columns designed for complex mixtures, allows for the separation of closely related compounds, ensuring accurate identification and quantification. ludger.comresearchgate.net

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental for determining the chemical structure of isolated this compound. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing information on the number and type of atoms in a molecule and their spatial arrangement. researchgate.netyoutube.comresearchgate.net The identification of compounds like rhodiosin and herbacetin from ethanolic extracts of Rhodiola rosea has been achieved using NMR. researchgate.net Chemical shifts and coupling constants obtained from NMR spectra are crucial for assigning the structure. researchgate.netyoutube.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can help in confirming the molecular formula and identifying structural fragments. youtube.comresearchgate.net LC-MS is a common hyphenated technique used in the analysis of plant constituents. scispace.comrssl.com High-resolution mass spectrometry (HRMS) offers high mass accuracy, which is essential for unambiguous identification of compounds. scispace.comchromatographyonline.com

Other spectroscopic techniques used in structural elucidation include Infrared (IR) and Ultraviolet (UV) spectroscopy, which provide information about the functional groups and conjugated systems present in the molecule, respectively. youtube.comresearchgate.netgoogle.com Computer-assisted structure elucidation systems can integrate data from various spectroscopic techniques to aid in the determination of molecular structures. researchgate.net

Quantitative Analytical Method Development for this compound Content

Quantitative analytical methods are developed to accurately determine the amount of this compound present in a sample. This is important for quality control, research studies, and potentially for standardization of Rhodiola products.

Quantitative analysis involves the collection and interpretation of numerical data to measure and generalize results. fullstory.comsopact.comlyssna.com Methods must be robust and provide consistent, reliable results. labmanager.com

HPLC, particularly RP-HPLC, coupled with appropriate detectors like UV or mass spectrometers, is commonly used for the quantitative determination of natural products. researchgate.netscispace.com The development of a quantitative analytical method involves selecting the appropriate technique, optimizing instrumental conditions (such as column type, mobile phase composition, and detection wavelength), and performing preliminary testing to evaluate performance characteristics like retention time and peak shape. labmanager.com

Validation of analytical methods is crucial to ensure they are suitable for their intended purpose, demonstrating specificity, accuracy, precision, and robustness. labmanager.comlcms.czyoutube.com While some pharmacopoeias focus on other compounds for standardization, the systematic quantification of flavonoids like rhodiosin and herbacetin suggests their potential as analytical markers for quality control of Rhodiola rosea. tandfonline.comresearchgate.net

Quantitative methods aim to measure the concentration of analytes in complex matrices, which requires effective sample preparation to remove interfering components. researchgate.netmdpi.com The goal of method development is to obtain a procedure that is fit for purpose, capable of measuring the target analyte with the required specificity, accuracy, and precision over a defined range. lcms.cz

| Method Type | Techniques Used | Application |

| Extraction | Ethanol extraction, LLE, SPE, Protein Precipitation | Isolating this compound from biological matrices |

| Chromatographic Separation | HPLC, RP-HPLC, UHPLC, LC-MS/MS | Separating this compound from other compounds |

| Spectroscopic Elucidation | NMR, MS, HRMS, IR, UV | Determining the chemical structure of this compound |

| Quantitative Analysis | HPLC-UV, LC-MS, LC-MS/MS | Measuring the amount of this compound in a sample |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Biosynthetic Pathways and Metabolic Engineering of Rhodalidin

Elucidation of Precursor Metabolism and Enzymatic Transformations

The biosynthesis of flavonoids, including Rhodalidin, originates from phenylalanine, an aromatic amino acid produced via the shikimic acid pathway. mdpi.comoulu.fi Phenylalanine is a key upstream intermediate in the synthesis of phenylpropanoids and flavonoids in plants. mdpi.com

The initial committed step in the phenylpropanoid pathway is the deamination of phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). oulu.fiakjournals.com PAL is considered a crucial enzyme in this pathway, directing carbon flow towards the synthesis of various phenolic compounds, including flavonoids. oulu.fi While the general phenylpropanoid pathway is well-established, the specific enzymatic transformations leading directly to this compound require further detailed elucidation. This compound is identified as a herbacetin (B192088) glycoside. caldic.comresearchgate.net Herbacetin is a flavonol aglycone. The biosynthesis of flavonols involves a series of enzymatic steps from cinnamic acid derivatives, including hydroxylation, ring formation, and further modifications. Glycosylation, the addition of sugar moieties (glucopyranoside and xylopyranoside in the case of this compound), is a subsequent step catalyzed by glycosyltransferases. akjournals.comnih.gov These enzymes are responsible for the specific attachment of sugars to the flavonoid backbone.

While specific enzymes directly involved in the glycosylation of herbacetin to form this compound are not extensively detailed in the provided results, studies on Rhodiola rosea have identified various flavonoid compounds, including rhodionin, rhodiosin (B600690), and herbacetin, suggesting the presence of the necessary enzymatic machinery for their synthesis. researchgate.netakjournals.com The biosynthesis of other glycosides in Rhodiola, such as salidroside (B192308), involves enzymes like tyrosine decarboxylase (TyrDC) and glycosyltransferase, highlighting the importance of these enzyme classes in Rhodiola's secondary metabolism. oulu.fiakjournals.com

Genetic Regulation of Flavonoid Biosynthesis in this compound-Producing Organisms

The biosynthesis of secondary metabolites, including flavonoids like this compound, is tightly regulated at the genetic level. This regulation allows plants to respond to environmental stimuli and developmental cues. nih.govbyjus.com Transcription factors play a significant role in controlling the expression of genes encoding enzymes involved in these pathways. frontiersin.orgnih.gov

In Rhodiola crenulata, MYB transcription factors have been identified and analyzed for their potential roles in regulating secondary metabolism, including flavonoid biosynthesis. frontiersin.org Studies have shown that certain RcMYB genes cluster with MYB factors known to regulate flavonoid biosynthesis in other plant species. frontiersin.org This suggests that MYB transcription factors likely play a role in controlling the production of flavonoids, including this compound, in Rhodiola. The upstream sequences of these MYB genes contain potential cis-elements, which are DNA sequences that can be bound by transcription factors to regulate gene expression. frontiersin.org

Environmental factors, such as altitude, UV light, and low temperature, have been shown to influence the accumulation of flavonoids in Rhodiola species. mdpi.comnih.gov This suggests that the genes involved in flavonoid biosynthesis are responsive to these environmental signals, likely through complex regulatory networks involving transcription factors and other signaling molecules. mdpi.comnih.govscispace.com The enhanced biosynthesis of flavonoids at higher altitudes in Rhodiola crenulata is one example of this environmental regulation. mdpi.comnih.gov

Biotechnological Strategies for Enhanced this compound Accumulation

Due to the increasing demand for Rhodiola species and concerns about the depletion of natural populations, biotechnological approaches are being explored to enhance the production of valuable secondary metabolites like this compound. caldic.comresearchgate.net These strategies aim to provide a sustainable source of these compounds.

In Vitro Plant Cell and Tissue Culture Systems

Plant cell and tissue culture techniques offer a controlled environment for the production of secondary metabolites, independent of seasonal, climatic, and geographic factors. nih.gov These systems are based on the totipotency of plant cells, allowing for the cultivation of cells, tissues, or organs in a sterile growth medium. nih.gov

In vitro cultures of Rhodiola rosea have been developed as potential sources of pharmaceutically valuable secondary metabolites. researchgate.net While the provided search results specifically mention the production of cinnamyl alcohol glycosides like rosin (B192284) and rosavin (B1679537) in Rhodiola rosea callus cultures, the potential exists for optimizing these systems for flavonoid production, including this compound. herbapolonica.pl Studies have shown that supplementing the culture medium with precursors can enhance the biosynthesis of certain compounds. herbapolonica.pl For example, the addition of cinnamyl alcohol increased the content of rosin and rosavin in Rhodiola rosea callus tissue. herbapolonica.pl

Optimizing culture conditions, such as light, temperature, and nutrient composition, is crucial for maximizing secondary metabolite production in vitro. nih.govplantcelltechnology.com Controlling factors like gas exchange and preventing the accumulation of inhibitory compounds are also important considerations in tissue culture systems. plantcelltechnology.comresearchgate.net

Targeted Metabolic Engineering Approaches for Optimized Production

Metabolic engineering involves optimizing genetic and regulatory processes within cells or organisms to increase the production of specific substances. wikipedia.orgnih.gov This approach can be applied to enhance the accumulation of this compound by manipulating the genes and enzymes involved in its biosynthetic pathway. wikipedia.orgconsensus.app

Strategies in metabolic engineering include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, and introducing heterologous genes from other organisms with desirable enzymatic activities. wikipedia.org By identifying the key enzymes and regulatory points in the this compound biosynthetic pathway, metabolic engineering can be used to direct more carbon flow towards its production. wikipedia.orgnih.govnih.gov

While specific examples of metabolic engineering directly targeting this compound production in Rhodiola are not detailed in the provided results, research on the biosynthesis of other Rhodiola metabolites like salidroside highlights the potential of this approach. oulu.fi Understanding the genetic regulation mediated by transcription factors, such as MYB genes in Rhodiola crenulata, can also inform metabolic engineering strategies by targeting regulatory elements to upregulate the entire flavonoid pathway or specific branches leading to this compound. frontiersin.org The ultimate goal of metabolic engineering in this context is to achieve cost-effective and high-yield production of this compound, potentially in plant cell cultures or engineered microbial systems. wikipedia.orgconsensus.appnih.gov

Chemical Synthesis and Structural Modification Studies of Rhodalidin

Semi-synthetic Derivatization Strategies for Rhodalidin

Semi-synthetic derivatization involves chemically modifying a naturally isolated compound to potentially enhance its properties or explore new biological activities. While semi-synthetic approaches have been widely applied to various flavonoids to improve characteristics such as solubility, stability, bioavailability, and cell permeability, specific detailed strategies for the semi-synthetic derivatization of this compound were not explicitly found in the examined literature.

General methods for flavonoid derivatization include acylation with fatty acids, which can be catalyzed by enzymes like lipase, and halogenation, which can be achieved using enzymatic biocatalysts. These general strategies highlight the potential for modifying flavonoid structures at various positions, including hydroxyl groups and aromatic rings, to create semi-synthetic analogs. However, the application of these or other specific derivatization strategies directly to isolated this compound was not detailed in the search results.

The available information focuses more on the extraction and purification of this compound from Rhodiola rosea as a means of obtaining the compound handwiki.org, rather than its subsequent semi-synthetic modification.

Structure-Activity Relationship (SAR) Investigations of this compound and Its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure influence its biological activity. While the SAR of flavonoid compounds in general has been investigated in relation to various activities, such as antioxidant, anti-inflammatory, and enzyme inhibitory effects, comprehensive SAR investigations focused specifically on this compound and a series of its designed derivatives were not prominently featured in the search results.

This compound has been included as one of several flavonoid components analyzed in studies evaluating the biological activities of Rhodiola rosea extracts or comparing the activities of multiple isolated flavonoids from this plant uni.luqau.edu.pk. For instance, this compound was among the flavonols isolated from Rhodiola rosea evaluated for neuraminidase inhibitory activities, suggesting its inclusion in comparative studies of related flavonoid structures and their effects uni.lu.

General flavonoid SAR principles indicate that the presence and position of hydroxyl groups, the degree of glycosylation, and modifications to the flavonoid backbone can significantly impact activity. For example, studies on luteolin (B72000) and its glycosides have shown that the substitution pattern of hydroxyl groups and the presence of glycoside moieties influence their anti-inflammatory and antioxidant properties. While these general principles are relevant to understanding the potential SAR of this compound, specific detailed studies systematically altering the structure of this compound (e.g., modifying the sugar moieties or the herbacetin (B192088) aglycone) and evaluating the resulting changes in activity were not found. Therefore, detailed research findings specifically on the SAR of this compound derivatives are limited within the scope of this review based on the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Herbacetin 3-O-β-D-glucopyranosyl-8-O-β-D-xylopyranoside) | 13577326 |

| Herbacetin | 44259159 |

| Glucose | 5793 |

| Xylose | 6998 |

Interactive Data Table (Example - based on hypothetical comparative data)

Investigation of Rhodalidin S Biological Activities and Molecular Mechanisms Excluding Human Clinical Applications

Antioxidant Activity and Associated Molecular Mechanisms

Rhodalidin, as a flavonoid, contributes to the antioxidant potential observed in the plant extracts where it is present. Natural antioxidants, such as polyphenols and flavonoids, play a crucial role in defense mechanisms against oxidative stress by acting as free radical scavenging agents. researchgate.net The antioxidant activity of plant extracts containing this compound has been investigated using various in vitro methods. nih.govresearchgate.net

Mechanisms of Free Radical Scavenging

Flavonoids, including compounds like this compound, can exert antioxidant effects through several mechanisms. One primary mechanism is the scavenging of free radicals or reactive oxygen species (ROS). preprints.org Flavonoids are capable of donating a hydrogen atom or acting via single-electron transfer to neutralize free radicals, resulting in the formation of stable, harmless radicals. preprints.org This process helps to maintain the balance between oxidants and antioxidants, thereby protecting against oxidative stress. preprints.org Studies on extracts containing this compound, such as those from Alchemilla mollis, have demonstrated free radical scavenging activity, specifically against the DPPH radical. researchgate.net

In Vitro and Ex Vivo Models for Oxidative Stress Studies

The antioxidant activity of plant extracts containing this compound has been assessed using various in vitro and ex vivo models. Common in vitro assays include the DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) scavenging capacity assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay. nih.govresearchgate.net These methods measure the ability of a substance to scavenge free radicals or reduce ferric ions, indicating its antioxidant potential. nih.gov Studies on Rhodiola rosea extracts, which contain this compound, have utilized these assays to quantify their antioxidant activity. nih.govresearchgate.net Ex vivo studies have also been conducted, for instance, evaluating the ability of Rhodiola rosea extracts to counteract damage induced by oxidative agents like HOCl to human erythrocytes. europa.eu

Modulation of Inflammatory Response Pathways

While plant-derived bioactives, including polyphenols and flavonoids, are broadly recognized for their anti-inflammatory properties preprints.org, specific detailed information on the modulation of inflammatory response pathways directly by isolated this compound is limited in the provided search results. Flavonoids in general have been investigated as selective inhibitors of enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). preprints.org

Antimicrobial Efficacy Against Pathogenic Microorganisms

Extracts from plants containing this compound have demonstrated antimicrobial activity. For instance, Rhodiola rosea extracts, which list this compound among their flavonoid components, have shown bacteriostatic and bactericidal activity against selected pathogenic bacteria, including Staphylococcus aureus. nih.govresearchgate.neteuropa.eu The minimum inhibitory concentration (MIC) and minimum bacterial concentration (MBC) values for these extracts against various bacterial strains have been determined using methods like serial microdilution. nih.gov While this compound is present in these active extracts, specific studies detailing the isolated compound's direct antimicrobial efficacy and mechanisms against a broad spectrum of pathogenic microorganisms were not prominently featured in the provided information.

Enzyme Inhibition Profiles and Cellular Target Identification

Flavonoids are known to interact with and inhibit various enzymes. nih.govpreprints.org However, specific enzyme inhibition profiles and detailed cellular target identification for isolated this compound were not extensively described in the provided search results. Studies on Rhodiola rosea extracts have investigated their influence on enzymes such as cytochrome P450 (CYP) enzymes, showing inhibitory effects. europa.eu While this compound is a component of these extracts, the specific contribution and targets of isolated this compound in enzyme inhibition require further investigation based on the available information.

Kinetic and Mechanistic Studies of Enzyme Modulation

Research into the biological activities of this compound includes studies on its potential to modulate enzyme activity. Enzyme modulation can involve altering the rate of an enzymatic reaction or affecting the enzyme's mechanism of action. Kinetic studies typically involve measuring reaction rates under different conditions to determine parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) or half maximal inhibitory concentration (IC50) for inhibitors. nih.govnih.gov Mechanistic studies aim to understand how a compound interacts with an enzyme at a molecular level, such as identifying binding sites or the specific steps in the catalytic cycle that are affected. While general methods for studying enzyme kinetics and mechanisms are well-established nih.govnih.gov, specific detailed kinetic and mechanistic studies focusing solely on this compound's interaction with particular enzymes, beyond its general biological effects, require further focused research to elucidate.

Identification of Direct and Indirect Cellular Targets

Identifying the cellular targets of a compound like this compound is crucial for understanding its biological effects. Cellular targets can be direct, where the compound physically interacts with a molecule (like a protein or nucleic acid), or indirect, where the compound affects a pathway or process without directly binding to all components involved. Studies on related compounds and the known activities of Rhodiola rosea extracts provide some insights into potential targets. For instance, Rhodiola rosea extracts, containing this compound, have shown antioxidant and anti-inflammatory activities. nih.govscispace.com Anti-inflammatory mechanisms can involve the modulation of pathways such as the Toll-like receptor 4 (TLR4) pathway, which is activated by lipopolysaccharide (LPS) and involves proteins like CD14 and lipopolysaccharide-binding protein (LBP). nih.govmdpi.com Some studies on related plant compounds have also explored interactions with viral proteases. researchgate.net However, specific research directly identifying the precise molecular targets of this compound itself is an ongoing area of investigation.

Cellular Stress Response Regulation

Cellular stress responses are complex networks that cells activate to cope with various adverse conditions, such as oxidative stress, ER stress, and nutrient deprivation. uwo.camdpi.comnih.govusuhs.edu These responses often involve signaling pathways that regulate gene expression and protein synthesis to restore homeostasis or trigger programmed cell death if the damage is irreparable. mdpi.comnih.govusuhs.edu The integrated stress response (ISR), for example, is a conserved pathway that downregulates global protein synthesis while upregulating the translation of specific stress-response genes. mdpi.comnih.govusuhs.eduwikipedia.org This involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by specific kinases like PKR, which can be activated by various stressors including oxidative stress. mdpi.comwikipedia.org Rhodiola rosea extracts, which contain this compound, are known for their adaptogenic properties, meaning they can increase an organism's resistance to various stressors. nih.govnih.govresearchgate.net This adaptogenic effect is thought to be mediated, at least in part, by influencing cellular stress response pathways. While the antioxidant activity of Rhodiola rosea is well-documented and contributes to mitigating oxidative stress nih.govresearchgate.netnih.gov, the specific role and mechanisms of this compound in regulating different cellular stress response pathways, such as the ISR or pathways related to inflammation, require further dedicated research to be fully elucidated.

Sustainable Production and Agronomic Research of Rhodalidin Rich Biotic Sources

Agronomic Practices and Environmental Factors Influencing Rhodalidin Content in Rhodiola rosea

The concentration of bioactive compounds in Rhodiola rosea, including this compound (though salidroside (B192308) and rosavins are more frequently highlighted in the search results regarding content variation), can be significantly influenced by various agronomic practices and environmental factors. Research indicates that the content of these compounds in Rhodiola rosea underground organs depends on factors such as harvest time, the age of the plant, its origin, and methods of raw material stabilization. nih.gov

Studies have shown that environmental conditions play a role in the accumulation of biologically active compounds. researchgate.netnih.gov For instance, plants grown in favorable environmental conditions may exhibit greater genetic diversity, which could potentially correlate with variations in compound production. mdpi.com The composition of essential oil in R. rosea has been shown to vary significantly based on the plant's geographical origin. nih.gov

Agronomic practices such as planting time and weeding can also impact plant growth and potency. Seedlings planted earlier in the summer have been observed to be larger and more potent than those planted later in the same season. buyalaskagrown.com Effective weeding also appears to contribute to significantly larger and more potent roots compared to fields where plants faced competition from weeds. buyalaskagrown.com

While specific data tables detailing the impact of various factors directly on this compound content were not prominently featured in the search results, the research on related compounds like salidroside and rosavins in Rhodiola rosea provides a strong indication that this compound content is similarly likely to be influenced by these environmental and agronomic variables. The optimization of these factors is crucial for maximizing the yield of desired compounds in cultivated Rhodiola rosea.

Conservation Biology and Germplasm Preservation Strategies for Rhodiola rosea

Rhodiola rosea is considered an endangered medicinal species in many regions due to overharvesting of wild populations driven by increasing demand. researchgate.netnih.gov This has led to significant declines in natural populations and a risk of local extinction and genetic depletion. frontiersin.org Consequently, conservation biology and germplasm preservation strategies are vital for the long-term sustainability of this species.

Conservation programs and management plans are being established for Rhodiola rosea in various areas. frontiersin.org Sustainable management in natural habitats and cultivation are considered potential avenues for plant conservation. frontiersin.org The development of germplasm banks and the rescue of accessions are solutions being utilized to preserve genetic material for breeding and potential reintroduction into conservation areas. frontiersin.org Seed conservation standards, such as those of the Millennium Seed Bank Partnership (MSBP), are recommended for collecting ripe fruits from wild populations to maintain cultivation quality and conserve genetic diversity. cites.org

Molecular markers play an important role in conservation strategies by allowing for the estimation of the genetic diversity within populations. mdpi.com Studies using methods like inter-repeat amplified PCR have revealed a high degree of polymorphism among R. rosea populations, providing insights into population structure and aiding in the identification of different genotypes for conservation efforts. mdpi.com

Promoting the cultivation of R. rosea is a key alternative to wild collection to help meet market demand and reduce pressure on wild populations. frontiersin.org Research into effective cultivation methods is ongoing and shows promising results in reducing the impact on natural habitats. frontiersin.org

Micropropagation and Ex Vitro Acclimatization for Large-Scale Cultivation

Biotechnological methods, including micropropagation, not only offer faster cloning and genotype conservation but also present possibilities for in vitro synthesis of valuable metabolites. nih.gov While challenges exist in scaling up plant cell cultures for commercial production due to factors like low productivity and cell line instability, research continues to explore the potential of in vitro systems as a sustainable platform for producing pharmaceutically valuable secondary metabolites like those found in Rhodiola rosea. nih.govoulu.fi

Emerging Research Avenues and Future Perspectives in Rhodalidin Studies

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The advent of omics technologies has revolutionized biological research by enabling large-scale, comprehensive analyses of biological systems. isaaa.orgnih.govcambridgeconsultants.commedreport.foundationhumanspecificresearch.orgescholarship.orgnih.govresearchgate.netki.se Applying these technologies to Rhodalidin research holds significant promise for elucidating its mechanisms of action and identifying potential biomarkers or targets.

Genomics involves the study of an organism's complete set of genes. While this compound is a compound and not a genetic entity itself, genomic studies of Rhodiola species can provide insights into the genetic pathways involved in this compound biosynthesis, potentially leading to optimized production strategies or the identification of genetic markers associated with high this compound content in different plant populations. isaaa.orgmedreport.foundationnih.gov

Transcriptomics focuses on the entire collection of RNA molecules (transcripts) in a cell or tissue, reflecting gene expression patterns. isaaa.orgnih.govmedreport.foundationnih.govresearchgate.netmdpi.com Transcriptomic studies could reveal how this compound influences gene expression in biological systems, such as cell lines or animal models. This could help identify the specific genes and pathways that are upregulated or downregulated in response to this compound exposure, providing clues about its biological effects at the molecular level. Comparative transcriptomics, for instance, has been used to understand plant responses to stress by examining gene expression changes. mdpi.com

Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. isaaa.orgnih.govmedreport.foundationnih.govresearchgate.net Since proteins are the primary functional molecules in biological processes, proteomic analysis can directly assess how this compound affects protein levels and activity. This could lead to the identification of specific protein targets that interact with this compound or are modulated by its presence, offering a more direct understanding of its cellular mechanisms.

Metabolomics involves the comprehensive analysis of all metabolites (small molecules) in a biological sample. isaaa.orgnih.govmedreport.foundationhumanspecificresearch.orgresearchgate.net Metabolomic studies can provide a snapshot of the metabolic state of a biological system and how it is altered by a compound like this compound. By examining changes in metabolite profiles, researchers can infer the metabolic pathways affected by this compound, potentially revealing its impact on energy metabolism, signaling pathways, or other crucial cellular processes. The integration of metabolomics with transcriptomics has been shown to provide a more comprehensive understanding of biological changes. mdpi.com

The combined application of these omics technologies in multi-omics approaches can offer a more holistic view of the complex biological responses to this compound, integrating information from different molecular layers to build a more complete picture of its effects. escholarship.orgnih.govki.se

Computational Chemistry and Cheminformatics in this compound Research

Computational chemistry and cheminformatics play increasingly vital roles in modern natural product research and drug discovery by providing tools for analyzing chemical data, predicting properties, and simulating molecular interactions. syngeneintl.comresearchgate.netnih.govbarringtonjames.comnih.gov

Cheminformatics involves the use of computational and informational techniques to address chemical problems. researchgate.netnih.govnih.gov For this compound, cheminformatics tools can be used to manage and analyze data related to its chemical structure, properties, and occurrence in different Rhodiola species. This includes creating searchable databases of this compound and related compounds, performing structural similarity searches, and analyzing relationships between chemical structure and biological activity (Quantitative Structure-Activity Relationships - QSAR), although specific QSAR studies on this compound were not found in the search results. syngeneintl.comresearchgate.net

Computational chemistry employs computer simulations and modeling to study the structure, properties, and reactions of molecules. syngeneintl.comnih.govbarringtonjames.com Techniques such as molecular docking can predict how this compound might bind to potential protein targets, providing insights into its possible mechanisms of action. syngeneintl.comresearchgate.net Molecular dynamics simulations can further explore the stability of these interactions over time. researchgate.net These in silico methods can help prioritize experimental studies by suggesting plausible biological targets and mechanisms based on the compound's structure. While specific computational studies on this compound were not detailed in the search results, similar approaches have been applied to other flavonoids from Rhodiola species, such as rhodionidin, to investigate their interactions with proteins. researchgate.net This highlights the applicability of these methods to this compound.

The integration of computational approaches with experimental data can accelerate the understanding of this compound's biological activities and guide the design of future studies.

Interdisciplinary Approaches for Comprehensive this compound Understanding

A comprehensive understanding of this compound's role and potential requires integrating knowledge and techniques from various scientific disciplines. Interdisciplinary research, which combines perspectives and methodologies from two or more fields, is crucial for tackling complex biological questions. gu.senih.govresearchgate.net

For this compound, this could involve collaborations between:

Phytochemists to isolate and characterize this compound from different Rhodiola sources and study factors affecting its concentration. researchgate.netcaldic.comresearchgate.netresearchgate.netoulu.fi

Biologists and Pharmacologists to investigate its in vitro and in vivo biological activities and mechanisms of action. researchgate.netcaldic.comresearchgate.net

Molecular Biologists to study its effects at the genetic and protein levels using omics technologies. isaaa.orgnih.govmedreport.foundationnih.govresearchgate.net

Computational Chemists and Cheminformaticians to model its interactions, predict properties, and analyze structural relationships. syngeneintl.comresearchgate.netnih.govbarringtonjames.comnih.gov

Botanists and Ecologists to understand the factors influencing this compound production in Rhodiola plants in their natural habitats or cultivated settings. researchgate.netcaldic.com

By combining expertise from these diverse fields, researchers can gain a more complete picture of this compound, from its natural sources and biosynthesis to its molecular interactions and potential biological effects. This integrated approach is essential for translating basic research findings into potential applications.

Q & A

Q. How should researchers design initial bioactivity screening assays for this compound?

- Methodological Answer : Prioritize target-specific assays based on this compound’s known interactions (e.g., SARS-CoV-2 protease inhibition per molecular docking studies). Use in vitro enzyme inhibition assays (e.g., fluorescence resonance energy transfer for protease activity) with positive and negative controls. Dose-response curves (e.g., IC50 calculations) should employ at least three biological replicates. For cytotoxicity, combine with MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

- Methodological Answer : Optimize synthetic routes (e.g., Friedel-Crafts alkylation or Suzuki coupling) using anhydrous conditions under inert atmosphere. Monitor reactions via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). For scale-up, validate reproducibility by comparing yields and spectral data across batches. Document all steps in supplementary materials, including solvent ratios, retention factors (Rf), and melting points .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s binding interactions with target proteins, and what computational tools are recommended?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare protein structures (PDB IDs) by removing water molecules and adding polar hydrogens. Define binding sites based on catalytic residues (e.g., SARS-CoV-2 Mpro active site). Analyze interactions (e.g., hydrogen bonds, π-π stacking) using PyMOL or LigPlot+. Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Key interactions for this compound include hydrogen bonds with ASP A:187 and van der Waals forces with MET A:49 .

| Interaction Type | Residues Involved | Software Visualization |

|---|---|---|

| Conventional Hydrogen Bond | ASP A:187, GLN A:189 | PyMOL (green dashed lines) |

| Van der Waals | MET A:49, CYS A:145 | LigPlot+ (green spheres) |

| π-Sulfur | MET A:165 | ChimeraX (yellow arcs) |

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to identify heterogeneity sources (e.g., assay protocols, cell lines). Use statistical tools (e.g., Cochrane’s Q-test, I² statistic) to quantify variability. Replicate conflicting experiments under standardized conditions (e.g., uniform pH, temperature). Compare in vitro vs. in vivo results to assess bioavailability confounding factors. For example, discrepancies in antiviral activity may arise from differences in viral strains (e.g., SARS-CoV-2 variants) or assay sensitivity .

Q. What computational methods validate this compound’s pharmacokinetic properties and toxicity profiles?

- Methodological Answer : Apply ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. For intestinal absorption, use the Caco-2 permeability model. Validate predictions with in vitro assays:

- Blood-brain barrier penetration : Parallel artificial membrane permeability assay (PAMPA).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS metabolite profiling.

Cross-reference results with known structural analogs (e.g., Rhodionin) to identify SAR trends .

Guidelines for Data Reporting and Reproducibility

- Experimental Replication : Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., Bruker NMR 600 MHz), software versions (e.g., AutoDock 4.2.6), and raw data repositories (e.g., Zenodo) .

- Statistical Rigor : Report effect sizes (e.g., Cohen’s d) alongside p-values. Use Prism or R for ANOVA with post-hoc corrections (e.g., Tukey’s HSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.